3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one
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Overview
Description
2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- is a compound belonging to the naphthopyran family. Naphthopyrans are known for their unique photochromic properties, which make them valuable in various applications, including photochromic lenses and molecular switches
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of α-naphthol with ethyl acetoacetate in the presence of sulfuric acid . Another approach includes heating 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol to yield the desired naphthopyran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
Scientific Research Applications
2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- involves its ability to undergo reversible photochromic reactions. Upon exposure to light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes . This photochromic behavior is harnessed in applications such as molecular switches and smart materials. Additionally, its derivatives can inhibit NAD±dependent histone deacetylase activity, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (β-Lapachone): Known for its anticancer properties.
2,2-Bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran: Exhibits higher colorability in the photostationary state.
6-Hydroxy-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5-carboxylic acid methyl ester (Rubimaillin): Used in various chemical applications.
Uniqueness
2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- stands out due to its specific photochromic properties and potential as a molecular switch. Its ability to undergo reversible photochromic reactions with high efficiency makes it a valuable compound in the development of smart materials and advanced research applications .
Properties
CAS No. |
87937-63-1 |
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Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
3-phenyl-5,6-dihydrobenzo[h]chromen-2-one |
InChI |
InChI=1S/C19H14O2/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)21-19/h1-9,12H,10-11H2 |
InChI Key |
LIUXHLOQAUHVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)OC(=O)C(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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